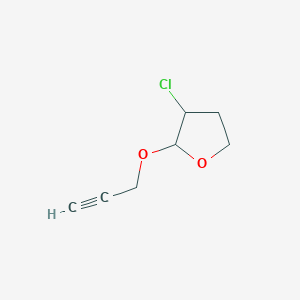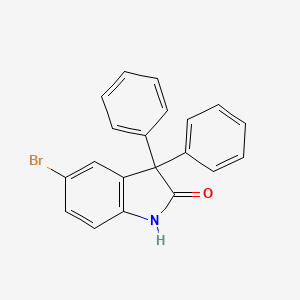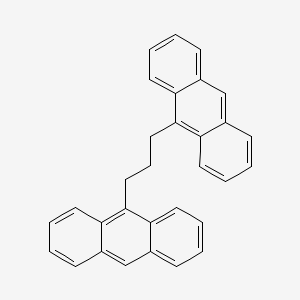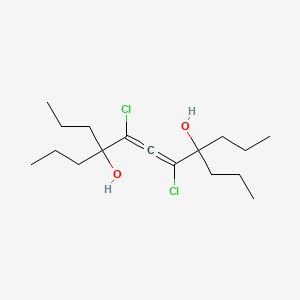
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol is a chemical compound known for its unique structure and properties. It is characterized by the presence of chlorine atoms at the 5th and 7th positions, propyl groups at the 4th and 8th positions, and hydroxyl groups at the 4th and 8th positions of an undecadiene backbone.
Vorbereitungsmethoden
The synthesis of 5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol involves several steps, typically starting with the preparation of the undecadiene backbone. The introduction of chlorine atoms and propyl groups is achieved through specific halogenation and alkylation reactions. The hydroxyl groups are introduced via hydroxylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Analyse Chemischer Reaktionen
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol involves its interaction with specific molecular targets and pathways. The chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-diol can be compared with other similar compounds, such as:
5,7-Dichloro-4,8-dipropylundeca-5,6-diene-4,8-dione: This compound has ketone groups instead of hydroxyl groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
62827-16-1 |
|---|---|
Molekularformel |
C17H30Cl2O2 |
Molekulargewicht |
337.3 g/mol |
InChI |
InChI=1S/C17H30Cl2O2/c1-5-9-16(20,10-6-2)14(18)13-15(19)17(21,11-7-3)12-8-4/h20-21H,5-12H2,1-4H3 |
InChI-Schlüssel |
CKHQKQZEYYWTAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(C(=C=C(C(CCC)(CCC)O)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


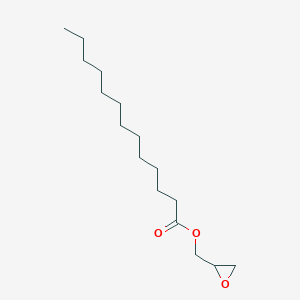

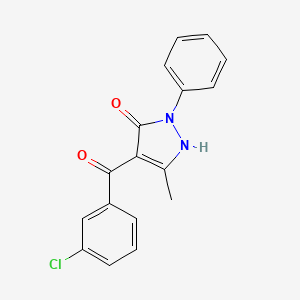
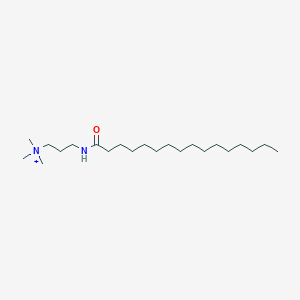
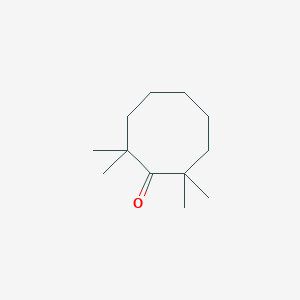
![N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]](/img/structure/B14506394.png)
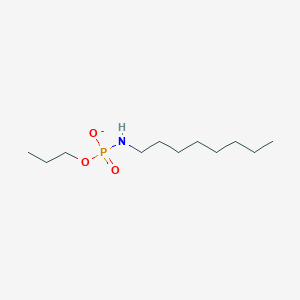
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)
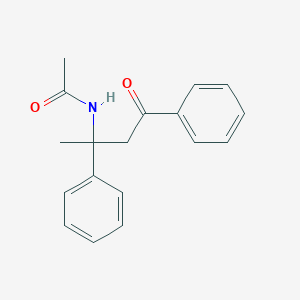
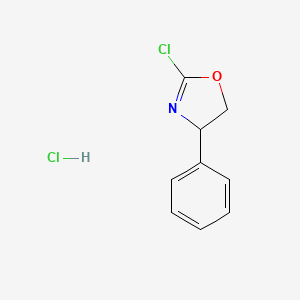
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
